6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid
Overview
Description
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Deep Eutectic Solvent Synthesis
A study by Devi, Garande, and Bhate (2016) describes the synthesis of isoindolo[2,1-a]quinazoline derivatives using a deep eutectic solvent. This method is noted for its simplicity, mildness, and efficiency (Devi, Garande, & Bhate, 2016).
Facile Synthesis Methods
Efficient one-pot synthesis methods for derivatives of this compound, highlighting the versatility and availability of starting materials, have been developed by Sashidhara et al. (2012) (Sashidhara, Palnati, Dodda, Avula, & Swami, 2012).
Solvent-Free Synthesis
Arenas and Kouznetsov (2014) have demonstrated a solvent-free method to synthesize highly functionalized derivatives of this compound, which offers high regioselectivity and diastereoselectivity (Arenas & Kouznetsov, 2014).
Pharmacological Research
- Anticancer and Inhibitory Activity: Voskoboynik et al. (2016) have synthesized isoindolo[2,1-a]quinazoline derivatives and tested their anticancer and FGFR1 inhibitory activities. These compounds have shown promise as antitumor agents (Voskoboynik, Starosyla, Protopopo, Volynets, Shyshkina, Yarmoliuk, & Kovalenko, 2016).
Novel Chemical Structures and Mechanisms
- Synthesis of Novel Tricyclic Derivatives: Voitenko and Samoilenko (2002) explored the synthesis of novel tricyclic derivatives of the 7-azabenzonorbornene system using 6-methyl-5,6-dihydroisoindolo[2,1-a]quinazolin-5-one (Voitenko & Samoilenko, 2002).
Green Chemistry and Catalysis
- Ionic Liquid Catalysis: Lu et al. (2014) describe a green, mild method for synthesizing 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives in ionic liquids catalyzed by iodine. This approach contributes to developing environmentally friendly synthetic methods (Lu, Yang, Zhang, & Wang, 2014).
Antiviral Research
- Inhibition of Hepatitis B Virus: Zhang, Liu, and Chen (2015) reported on dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives as effective inhibitors of hepatitis B virus, highlighting their potential in antiviral research (Zhang, Liu, & Chen, 2015).
Properties
IUPAC Name |
6-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-30-17-12-11-15-19(20(17)31-2)23(29)25-16-9-6-5-8-14(16)22(28)24(21(15)25)13-7-3-4-10-18(26)27/h5-6,8-9,11-12,21H,3-4,7,10,13H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDODJDYRRBDSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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